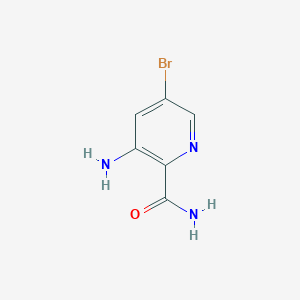

![molecular formula C8H9N3 B112966 3-Methylimidazo[1,2-a]pyridin-5-amine CAS No. 74420-50-1](/img/structure/B112966.png)

3-Methylimidazo[1,2-a]pyridin-5-amine

Overview

Description

“3-Methylimidazo[1,2-a]pyridin-5-amine” is a chemical compound with the empirical formula C8H9N3. It has a molecular weight of 147.18 . This compound is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “this compound”, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

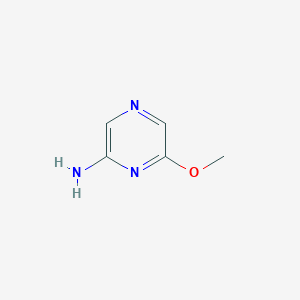

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an imidazo[1,2-a]pyridine core, which is a fused nitrogen-bridged heterocyclic compound . This core is considered a privileged structure because of its occurrence in many natural products .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “this compound”, have been the subject of numerous chemical reactions due to their potential pharmaceutical applications . These reactions include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Chemical Synthesis and Properties

Research into compounds like 3-Methylimidazo[1,2-a]pyridin-5-amine often explores their synthesis, chemical properties, and roles in forming complex molecules. For instance, studies have detailed the fascinating variability in the chemistry and properties of related heterocyclic compounds, highlighting their potential in forming metal complexes, exhibiting unique spectroscopic properties, and engaging in biological activities (Boča, Jameson, & Linert, 2011). Furthermore, the diversity of heterocyclic N-oxide molecules, including those synthesized from imidazole structures, has been emphasized for their significance in organic synthesis, catalysis, and drug applications, underscoring their versatility and importance across various scientific domains (Li et al., 2019).

Biological and Medicinal Applications

Several studies have investigated the biological significance and potential medicinal applications of compounds structurally related to this compound. For example, pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds have been explored for their wide range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. These investigations often focus on the synthesis of novel derivatives and the exploration of their structure-activity relationships (SAR) to develop potential drug candidates (Cherukupalli et al., 2017).

Catalysis and Synthetic Applications

Research on this compound and related structures also delves into their use in catalysis and synthetic chemistry. For instance, novel synthesis approaches for complex molecules often involve the use of hybrid catalysts to develop compounds like 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, which are key precursors in medicinal and pharmaceutical industries due to their bioavailability and synthetic versatility (Parmar, Vala, & Patel, 2023).

Environmental and Safety Considerations

In the realm of environmental science and food safety, heterocyclic aromatic amines (HAAs), which are structurally related to this compound, have been studied for their formation during food processing and potential carcinogenic effects. These studies aim to understand the mechanisms of HAA formation, identify strategies for mitigation, and assess their health implications, contributing to safer food processing practices and reducing exposure risks (Chen et al., 2020).

Mechanism of Action

Target of Action

The compound 3-Methylimidazo[1,2-a]pyridin-5-amine, also known as 5-Amino-3-methylimidazo[1,2-a]pyridine, has been identified as a potential inhibitor of glutamine synthetase (MtGS) . This enzyme plays a crucial role in the biosynthesis of glutamine, an amino acid that is essential for various metabolic processes.

Mode of Action

The compound interacts with its target, the glutamine synthetase, by binding to its active site. This binding inhibits the enzyme’s activity, thereby disrupting the synthesis of glutamine . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

By inhibiting glutamine synthetase, the compound affects the glutamine biosynthesis pathway . Glutamine is a critical amino acid involved in protein synthesis, energy production, and other metabolic processes. Therefore, the inhibition of this pathway can have significant downstream effects, potentially disrupting the growth and proliferation of cells .

Pharmacokinetics

Similar compounds have shown compatible pharmacokinetic and safety profiles with once-daily dosing

Result of Action

The primary result of the compound’s action is the inhibition of glutamine synthetase, leading to a disruption in glutamine biosynthesis. This can result in a significant reduction in cell growth and proliferation, particularly in cells that rely heavily on glutamine for their metabolic processes .

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridines, including “3-Methylimidazo[1,2-a]pyridin-5-amine”, have been attracting substantial interest due to their potential pharmaceutical applications . The latest pieces of literature suggest that new initiatives towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods are being explored .

Biochemical Analysis

Biochemical Properties

3-Methylimidazo[1,2-a]pyridin-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in the acute TB mouse model (BALB/c mice infected with Mtb H37Rv), there was a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

properties

IUPAC Name |

3-methylimidazo[1,2-a]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-5-10-8-4-2-3-7(9)11(6)8/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBRSDDSAAEVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505238 | |

| Record name | 3-Methylimidazo[1,2-a]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74420-50-1 | |

| Record name | 3-Methylimidazo[1,2-a]pyridin-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74420-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylimidazo[1,2-a]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74420-50-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

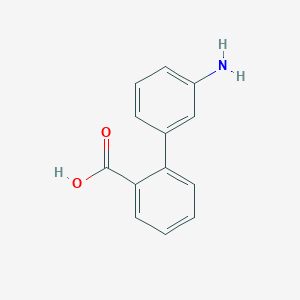

![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)